rac-(1R,3S,5s)-cyclohexane-1,3,5-triamine trihydrochloride
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Overview
Description
rac-(1R,3S,5s)-cyclohexane-1,3,5-triamine trihydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is a triamine derivative of cyclohexane, and its trihydrochloride form enhances its solubility and stability, making it suitable for various experimental and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,3S,5s)-cyclohexane-1,3,5-triamine trihydrochloride typically involves the following steps:
Starting Material: The synthesis begins with cyclohexane, which undergoes a series of functionalization reactions to introduce amine groups at the 1, 3, and 5 positions.
Purification: The intermediate products are purified using techniques such as recrystallization or chromatography to ensure the desired stereochemistry and purity.
Formation of Trihydrochloride: The final step involves the treatment of the triamine with hydrochloric acid to form the trihydrochloride salt, which is then isolated and purified.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch or Continuous Flow Processes: Depending on the scale, batch reactors or continuous flow systems can be used to optimize the reaction conditions and improve yield.
Catalysts and Reagents: The use of specific catalysts and reagents can enhance the efficiency of the amination reactions and reduce by-products.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
rac-(1R,3S,5s)-cyclohexane-1,3,5-triamine trihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can further modify the amine groups, potentially leading to the formation of secondary or tertiary amines.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reducing Agents: Reducing agents such as lithium aluminum hydride or sodium borohydride are used for reduction reactions.
Substitution Reagents: Halogenated compounds and other electrophiles are used in substitution reactions under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
rac-(1R,3S,5s)-cyclohexane-1,3,5-triamine trihydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a precursor for pharmaceuticals.
Industry: It is used in the production of polymers, resins, and other materials due to its reactive amine groups.
Mechanism of Action
The mechanism of action of rac-(1R,3S,5s)-cyclohexane-1,3,5-triamine trihydrochloride involves its interaction with molecular targets such as enzymes, receptors, or other biomolecules. The compound’s amine groups can form hydrogen bonds, coordinate with metal ions, or participate in nucleophilic attacks, leading to various biochemical effects. The specific pathways and targets depend on the context of its use and the nature of the interacting molecules.
Comparison with Similar Compounds
Similar Compounds
Cyclohexane-1,2,4-triamine: Another triamine derivative with different substitution patterns.
Cyclohexane-1,3,5-triamine: The non-racemic form of the compound.
Hexamethylenetetramine: A related compound with a different ring structure and amine arrangement.
Uniqueness
rac-(1R,3S,5s)-cyclohexane-1,3,5-triamine trihydrochloride is unique due to its specific stereochemistry and the presence of three amine groups in a cyclohexane ring
Properties
CAS No. |
26251-48-9 |
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Molecular Formula |
C6H18Cl3N3 |
Molecular Weight |
238.6 g/mol |
IUPAC Name |
cyclohexane-1,3,5-triamine;trihydrochloride |
InChI |
InChI=1S/C6H15N3.3ClH/c7-4-1-5(8)3-6(9)2-4;;;/h4-6H,1-3,7-9H2;3*1H |
InChI Key |
SNEWKSMEKAYNAT-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC(CC1N)N)N.Cl.Cl.Cl |
Purity |
95 |
Origin of Product |
United States |
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